5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid
Overview
Description
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid (TBTCCA) is a chlorosulfonylthiophene acid that has been studied extensively in recent years. It is an important intermediate in the synthesis of a variety of other molecules and has been used in the synthesis of a variety of drugs and other compounds. TBTCCA has a wide range of applications in both scientific research and laboratory experiments.
Scientific Research Applications
Natural Neo Acids and Their Derivatives
One significant area of application is in the development of natural and synthetic compounds with various biological activities. Dembitsky (2006) discusses over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives identified from diverse biological sources. These compounds demonstrate potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. Synthetic compounds containing tertiary butyl groups, similar to the structure of interest, have shown high activities in these areas. This review also touches on the applications of some neo fatty acid derivatives in cosmetic, agronomic, and pharmaceutical industries, highlighting the broad potential of these compounds in scientific research and industrial applications (Dembitsky, 2006).
Thiophene Analogues and Carcinogenic Evaluation
Research on thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, has been conducted to evaluate their potential carcinogenicity. Ashby et al. (1978) synthesized and evaluated thiophene analogues, demonstrating the importance of aromatic organic carcinogens' structural analysis in predicting carcinogenic potential. This study's findings indicate potential carcinogenicity but also highlight the complexity of correlating in vitro activity profiles with in vivo outcomes, emphasizing the need for comprehensive evaluations of novel compounds (Ashby et al., 1978).
Chlorogenic Acid and Its Pharmacological Review
Chlorogenic acid (CGA), a phenolic compound found in green coffee extracts and tea, exhibits a wide array of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. Naveed et al. (2018) provide a comprehensive review of CGA's biological and pharmacological effects, underlying its significance in lipid and glucose metabolism regulation. This review underscores the potential of phenolic compounds, structurally related to the compound of interest, in treating metabolic-related disorders and highlights the ongoing need for research to optimize their biological and pharmacological effects (Naveed et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids, as microbial inhibitors, is significant in the biorenewable chemicals production via microbial fermentation. Jarboe et al. (2013) review the current understanding of how carboxylic acids, including those with structures similar to the compound , inhibit microbial cells like Escherichia coli and Saccharomyces cerevisiae. This study provides insights into metabolic engineering strategies aimed at improving microbial tolerance to these inhibitors, which is crucial for the efficient production of biorenewable chemicals and fuels (Jarboe et al., 2013).
properties
IUPAC Name |
5-tert-butyl-4-chlorosulfonylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-9(2,3)7-6(16(10,13)14)4-5(15-7)8(11)12/h4H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVVYDXMOVDVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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